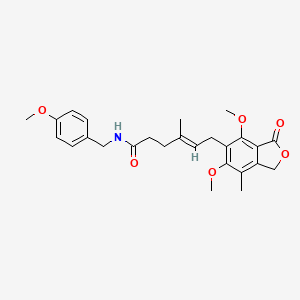![molecular formula C19H18ClN3O3S2 B15103065 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aromatic ring.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and chloro groups but lacks the thiazole and phenylsulfonyl groups.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Contains a similar morpholine and chloro group but has a different core structure.
Uniqueness
5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, morpholine ring, and phenylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H18ClN3O3S2 |
|---|---|
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-5-chloro-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-17-18(28(24,25)14-6-2-1-3-7-14)22-19(27-17)21-15-8-4-5-9-16(15)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,21,22) |
Clé InChI |
LBGKYUFVDLSLDI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B15102988.png)
![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)

![Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15103011.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B15103035.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B15103037.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)
![diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate](/img/structure/B15103048.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103068.png)
![(4E)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103070.png)
